molecular formula C15H34N.Br<br>C15H34BrN B133476 Dodecyltrimethylammonium bromide CAS No. 1119-94-4

Dodecyltrimethylammonium bromide

Cat. No.: B133476
CAS No.: 1119-94-4
M. Wt: 308.34 g/mol
InChI Key: XJWSAJYUBXQQDR-UHFFFAOYSA-M
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Description

Dodecyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C₁₅H₃₄BrN . It is a cationic surfactant widely used in various scientific and industrial applications due to its ability to interact with biological molecules and disrupt cell membranes .

Biochemical Analysis

Biochemical Properties

Dodecyltrimethylammonium bromide plays a crucial role in protein solubilization and purification . Its ability to disrupt hydrophobic interactions and electrostatic forces allows it to effectively solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . This property is particularly important in proteomics studies involving membrane proteins, which are often difficult to solubilize using conventional methods .

Cellular Effects

This compound demonstrates effectiveness in cell lysis processes . Its ability to disrupt cell membranes and release intracellular components makes it a valuable tool for breaking down cells and accessing their contents . It also interacts with DNA and alters its conformation, facilitating the release of DNA from cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves the interaction of the DNA molecule with the surfactant . Single-molecule force spectroscopy experiments have unveiled how the surfactant changes the mechanical properties of the biopolymer, the binding parameters, and the competition of the two mechanisms involved in the interaction: electrostatic attraction between the cationic surfactant heads and the negative phosphate backbone of the DNA and hydrophobic interactions between the tails of the bound this compound molecules, which can result in DNA compaction in solution depending on the quantity of bound surfactant .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on DNA and protein solubilization are significant and can be observed in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyltrimethylammonium bromide is typically synthesized through the quaternization of dodecylamine with methyl bromide. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization from acetone and washed with diethyl ether .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions in continuous reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Dodecyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-pair formation and micelle formation in aqueous solutions .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Hexadecyltrimethylammonium bromide
  • Tetradecyltrimethylammonium bromide
  • Didodecyldimethylammonium bromide
  • Dodecyltrimethylammonium chloride

Comparison: Dodecyltrimethylammonium bromide is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing proteins and disrupting cell membranes. Compared to hexadecyltrimethylammonium bromide and tetradecyltrimethylammonium bromide, it has a shorter alkyl chain, which can influence its micelle formation and interaction with biological molecules .

Properties

IUPAC Name

dodecyl(trimethyl)azanium;bromide
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InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XJWSAJYUBXQQDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34BrN
Source PubChem
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Related CAS

10182-91-9 (Parent)
Record name 1-Dodecanaminium, N,N,N-trimethyl-, bromide
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DSSTOX Substance ID

DTXSID5044366
Record name Dodecyltrimethylammonium bromide
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Molecular Weight

308.34 g/mol
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Physical Description

Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS]
Record name 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Dodecyltrimethylammonium bromide
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CAS No.

1119-94-4
Record name Dodecyltrimethylammonium bromide
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Record name 1-Dodecanaminium, N,N,N-trimethyl-, bromide
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Record name 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name LAURTRIMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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